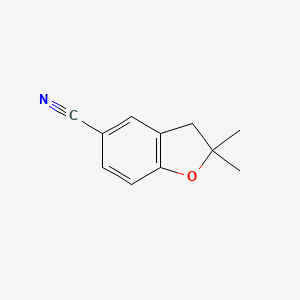

2,2-Dimethyl-2,3-dihydrobenzofuran-5-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethyl-3H-1-benzofuran-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-11(2)6-9-5-8(7-12)3-4-10(9)13-11/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTNQNFQWBVATMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C=CC(=C2)C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 2,2 Dimethyl 2,3 Dihydrobenzofuran 5 Carbonitrile

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of 2,2-Dimethyl-2,3-dihydrobenzofuran-5-carbonitrile is susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions for functionalizing aromatic systems. masterorganicchemistry.commsu.edu In this process, an electrophile replaces a hydrogen atom on the aromatic ring, proceeding through a positively charged intermediate known as an arenium ion or sigma complex. msu.eduyoutube.com The rate and regioselectivity of this substitution are profoundly influenced by the electronic properties of the substituents already present on the ring. masterorganicchemistry.comlibretexts.org

Substituent Directing Effects of Dimethyl and Carbonitrile Groups

The regiochemical outcome of EAS reactions on the this compound ring is determined by the cumulative directing effects of the fused dihydrofuran ring system and the carbonitrile group. These groups exert opposing influences on the aromatic ring's reactivity and the preferred position of electrophilic attack.

Dihydrofuran Ring System (Activating, ortho, para-director): The fused dihydrofuran moiety acts as an activating group, increasing the rate of reaction compared to unsubstituted benzene. libretexts.org This is primarily due to the electron-donating resonance effect of the heterocyclic oxygen atom, which enriches the electron density of the aromatic ring, particularly at the ortho (C7) and para (C5) positions relative to the oxygen. The alkyl portion of the ring (the gem-dimethyl group at C2 and the methylene (B1212753) at C3) also contributes a weak, activating inductive effect. As the C5 position is already substituted, the directing influence of this system primarily targets the C7 and, to a lesser extent, the C4 positions.

Carbonitrile Group (Deactivating, meta-director): The carbonitrile (-C≡N) group at the C5 position is a moderately deactivating group. quizlet.comyoutube.com It withdraws electron density from the aromatic ring through both a strong inductive effect (due to the high electronegativity of nitrogen) and a resonance effect. masterorganicchemistry.comyoutube.com This reduction in electron density slows the rate of electrophilic attack. libretexts.org The resonance structures show that this withdrawal of electron density is most pronounced at the ortho (C4, C6) and para (C7) positions, leaving the meta positions (C6 relative to C5 is not possible; C4 is ortho) as the least deactivated and therefore the preferred sites for electrophilic attack. libretexts.orglibretexts.org

Combined Influence and Regioselectivity:

The final regioselectivity is a result of the competition between these two effects. The activating ortho, para-directing dihydrofuran ring and the deactivating meta-directing carbonitrile group guide the incoming electrophile to specific positions.

The position C4 is ortho to the carbonitrile (deactivated) but also influenced by the activating dihydrofuran ring.

The position C6 is ortho to the carbonitrile (deactivated).

The position C7 is ortho to the activating oxygen and para to the alkyl portion, but it is meta to the carbonitrile group.

Therefore, electrophilic substitution is most likely to occur at the C4 and C7 positions, where the activating effect of the dihydrofuran ring can overcome the deactivating influence of the nitrile. The precise ratio of products would depend on the specific electrophile and reaction conditions.

Table 1: Summary of Substituent Directing Effects

| Substituent | Electronic Effect | Reactivity Effect | Directing Influence |

| Dihydrofuran Ring | Electron-donating (Resonance & Inductive) | Activating | ortho, para (to C7, C5) |

| Carbonitrile Group | Electron-withdrawing (Resonance & Inductive) | Deactivating | meta (to C4, C6) |

Nucleophilic Reactions Involving the Carbonitrile Group and Dihydrofuran Ring

The primary site for nucleophilic attack on this compound is the electrophilic carbon atom of the nitrile group. The dihydrofuran ring itself is generally inert to nucleophiles under standard conditions.

Common transformations of the carbonitrile group include:

Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid or an amide. This can be achieved under either acidic or basic conditions by heating with aqueous acid (e.g., HCl, H₂SO₄) or base (e.g., NaOH). libretexts.orglumenlearning.comorganicchemistrytutor.com

Acid-catalyzed hydrolysis typically proceeds completely to the carboxylic acid (2,2-Dimethyl-2,3-dihydrobenzofuran-5-carboxylic acid) and an ammonium (B1175870) salt. libretexts.org

Base-catalyzed hydrolysis initially forms the carboxylate salt and ammonia. libretexts.orggoogle.com Milder conditions may allow for the isolation of the intermediate amide (2,2-Dimethyl-2,3-dihydrobenzofuran-5-carboxamide). organicchemistrytutor.comresearchgate.net

Reduction: The nitrile group can be reduced to a primary amine (-CH₂NH₂). Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation (H₂ with a metal catalyst like Ni, Pd, or Pt). This reaction provides a route to (2,2-Dimethyl-2,3-dihydrobenzofuran-5-yl)methanamine.

Ring-Opening Reactions and Skeletal Rearrangements

While the 2,3-dihydrobenzofuran (B1216630) skeleton is relatively stable, it can undergo ring-opening or rearrangement reactions under specific energetic conditions.

Ring-Opening Reactions: Cleavage of the C-O bond in the dihydrofuran ring typically requires harsh conditions or catalytic activation. Transition metal-catalyzed reactions, particularly with nickel, have been used to achieve the ring-opening of benzofurans, providing access to functionalized phenol (B47542) derivatives. researchgate.net Such a reaction would convert the dihydrobenzofuran scaffold into a substituted 4-propylphenol (B1200801) derivative.

Skeletal Rearrangements: Photochemical conditions can induce unusual skeletal rearrangements in the dihydrobenzofuran core. nih.gov For example, studies on related C2-acylated dihydrobenzofurans have shown that UV irradiation can promote an isomerization to a spiro-cyclopropane intermediate, effectively transposing substituents around the heterocyclic ring. nih.govorganicchemistry.eu While not documented for the title compound, this precedent suggests a potential for complex photochemical reactivity.

Cycloaddition Reactions (e.g., Diels-Alder Reactivity)

The participation of the this compound scaffold in cycloaddition reactions is limited by its inherent structural features.

Diels-Alder Reactivity: The benzene ring's aromaticity makes it a very poor diene or dienophile for [4+2] Diels-Alder reactions. However, the dearomatization of benzofuran (B130515) derivatives is possible when the ring is substituted with strong electron-withdrawing groups, allowing the C2-C3 double bond of the furan (B31954) ring to act as a dienophile. nih.govresearchgate.net By analogy, the aromatic system of the title compound, being deactivated by the carbonitrile group, might exhibit dienophilic character under forcing conditions (e.g., high pressure and Lewis acid catalysis), reacting with electron-rich dienes. nih.gov The saturated nature of the furan portion of the dihydrobenzofuran ring in the title compound precludes its direct participation as a diene.

[3+2] Cycloadditions: It is important to note that [3+2] cycloaddition reactions are a common and powerful method for the synthesis of the dihydrobenzofuran ring system itself, typically from phenols and alkenes, rather than a reaction of the pre-formed scaffold. nih.govresearchgate.netacs.orgacs.org

Catalytic Transformations Utilizing this compound Scaffolds

Modern synthetic chemistry heavily utilizes catalytic methods to functionalize otherwise inert bonds, and the dihydrobenzofuran scaffold is a viable substrate for such transformations.

Transition Metal-Catalyzed C–H, N–H, and O–H Bond Activations

Transition metal-catalyzed C-H activation is a powerful strategy for the direct functionalization of C-H bonds, offering a more atom-economical approach than traditional methods. youtube.com Various catalysts based on palladium, rhodium, ruthenium, and cobalt are known to functionalize the C-H bonds of arenes and heterocycles. nih.govresearchgate.netnih.gov

For this compound, several C-H bonds are potential targets for such catalytic transformations:

Aromatic C(sp²)-H bonds: The bonds at the C4, C6, and C7 positions are susceptible to activation. The regioselectivity of such reactions is often controlled by a directing group. The ether oxygen at position 1 is a known directing group for ortho-metalation, which would favor functionalization at the C7 position. nih.gov The carbonitrile group can also direct C-H activation under certain catalytic systems.

Aliphatic C(sp³)-H bonds: The methylene C-H bonds at the C3 position could also be targets for functionalization, although this is often more challenging than aromatic C-H activation.

These catalytic methods could be used to introduce new carbon-carbon or carbon-heteroatom bonds, providing a versatile platform for creating a library of complex derivatives from the parent scaffold. nih.govrsc.org

Photocatalytic Reaction Pathways

Photocatalysis has emerged as a powerful tool for the synthesis and transformation of heterocyclic compounds, including the dihydrobenzofuran scaffold. While direct photocatalytic studies on this compound are limited, the reactivity of related phenols and benzofurans under photocatalytic conditions provides insight into potential reaction pathways.

One prominent photocatalytic pathway involves the synthesis of the dihydrobenzofuran ring system itself through an oxidative [3+2] cycloaddition of phenols and alkenes. nih.gov This process, often utilizing visible light and a transition metal photocatalyst, proceeds through the oxidation of a phenol to its corresponding radical cation. nih.gov This intermediate can then undergo further oxidation to a phenoxonium cation, which is subsequently trapped by an electron-rich olefin to form the dihydrobenzofuran structure. nih.gov The efficiency of this reaction is influenced by the choice of photocatalyst and terminal oxidant, with ruthenium complexes and ammonium persulfate being effective in certain systems. nih.gov

Another relevant area of research is the photocatalytic degradation of benzofuran-containing compounds. For instance, the gaseous photocatalytic degradation of dibenzofuran, a related aromatic ether, has been investigated using titanium dioxide (TiO₂) as a photocatalyst. nih.gov The photocatalytic activity of TiO₂ can be significantly enhanced by doping with metal ions such as Fe³⁺ and Ce³⁺. nih.gov The degradation rate is influenced by factors including the initial concentration of the reactant, humidity, circulation flow rate, and light intensity. nih.gov This suggests that the 2,2-dimethyl-2,3-dihydrobenzofuran ring system could also be susceptible to photocatalytic degradation, a pathway relevant to environmental remediation.

Furthermore, visible-light-mediated protocols have been developed for the synthesis of functionalized benzofurans, highlighting the general amenability of this heterocyclic system to photochemical transformations. osi.lv A light-driven approach for the synthesis of 2,3-dihydrobenzofurans from 2-allylphenol (B1664045) derivatives has been reported, which proceeds through the photochemical formation of carbon-centered radical species. nih.gov This cascade reaction involves a tandem atom transfer radical addition (ATRA) and an intramolecular nucleophilic substitution. nih.gov

Heterogeneous photocatalysis using inexpensive and recyclable catalysts like TiO₂ has also been employed for the synthesis of dihydrobenzofurans. rsc.org In one such method, an oxidative [3+2] annulation of phenols with alkenyl phenols is achieved under visible light irradiation with air as the terminal oxidant. rsc.org The proposed mechanism involves the formation of an alkenyl phenoxyl radical on the TiO₂ surface, which is then captured by a neutral phenol nucleophile. rsc.org

The table below summarizes key findings from photocatalytic studies on related compounds.

| Compound Class | Reaction Type | Key Intermediates | Catalyst/Conditions | Reference |

| Phenols and Alkenes | Oxidative [3+2] Cycloaddition | Phenol radical cation, Phenoxonium cation | Ru(bpz)₃²⁺, (NH₄)₂S₂O₈, visible light | nih.gov |

| Dibenzofuran | Photocatalytic Degradation | Not specified | Fe³⁺/TiO₂, Ce³⁺/TiO₂, UV light | nih.gov |

| 2-Allylphenol Derivatives | Cascade Reaction | Carbon-centered radicals | Visible light, base | nih.gov |

| Phenols and Alkenyl Phenols | Oxidative [3+2] Annulation | Alkenyl phenoxyl radical | TiO₂, visible light, air | rsc.org |

Elucidation of Reaction Mechanisms and Intermediates (e.g., Diradical Pathways)

The elucidation of reaction mechanisms for benzofuran and dihydrobenzofuran derivatives often reveals the involvement of radical and diradical intermediates, particularly in photochemical reactions. These high-energy species play a crucial role in the formation of various products.

A classic example of a diradical pathway in benzofuran chemistry is the Paterno-Büchi reaction, which is a [2+2] cycloaddition between a carbonyl compound and an alkene to form an oxetane. The photoinduced [2+2] cycloaddition of 1-acetylisatin (B1195845) with benzofuran proceeds via the nπ* triplet state of the isatin (B1672199) derivative. researchgate.net The regioselectivity of this reaction is determined by the formation of the most stable 1,4-diradical intermediate. researchgate.net The diastereoselectivity, which favors the thermodynamically less stable syn-spirooxetanes, is rationalized by considering the sterically more favorable 1,4-diradical conformers that are suitable for efficient intersystem crossing and C-C bond formation. researchgate.net

Radical intermediates are also central to various synthetic strategies for constructing functionalized benzofurans. For instance, heteroatom-centered anions can act as super-electron-donors to initiate radical reactions for the synthesis of 3-substituted benzofurans. nih.gov In these processes, a single-electron-transfer (SET) reaction generates radical intermediates that subsequently couple to form the final product. nih.gov

Furthermore, a domino reaction involving the radical addition to an O-phenyl-conjugated oxime ether has been developed for the synthesis of benzofuro[2,3-b]pyrrol-2-ones. nih.gov This cascade process includes a osi.lvosi.lv-sigmatropic rearrangement, cyclization, and lactamization, and allows for the construction of two heterocycles and three stereogenic centers in a single operation. nih.gov The key step is the initial addition of an alkyl radical to the oxime ether. nih.gov

The following table presents examples of reactions involving benzofuran derivatives where diradical or radical intermediates have been proposed.

| Reaction Type | Reactants | Proposed Intermediate | Key Findings | Reference |

| Paterno-Büchi Reaction | 1-Acetylisatin and Benzofuran | 1,4-Diradical | Formation of the most stable diradical determines regioselectivity. | researchgate.net |

| Radical Coupling | 2-Iodophenyl allenyl ether and Heteroatomic compounds | Aryl-allene radical and Heteroatom-centered radical | Heteroatom anions act as super-electron-donors to initiate the radical cascade. | nih.gov |

| Domino Reaction | O-Phenyl-conjugated oxime ether and Alkyl radical source | Alkyl radical adduct | A radical addition initiates a cascade of rearrangement and cyclization. | nih.gov |

Advanced Spectroscopic and Structural Elucidation of 2,2 Dimethyl 2,3 Dihydrobenzofuran 5 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the 2,2-Dimethyl-2,3-dihydrobenzofuran-5-carbonitrile molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

Proton (¹H) NMR spectroscopy identifies the different types of protons in a molecule based on their unique electronic environments. The spectrum of this compound is expected to show distinct signals for the aromatic protons and the aliphatic protons of the dihydrofuran ring system.

The aromatic region would display signals for the three protons on the benzene (B151609) ring. The proton at position 4 (H-4) would likely appear as a doublet, coupled to the proton at position 6. The proton at position 6 would be a doublet of doublets, being coupled to both H-4 and H-7. The proton at position 7 would appear as a doublet, coupled only to H-6.

In the aliphatic region, the two equivalent methyl groups at the C2 position would produce a sharp singlet, integrating to six protons. The methylene (B1212753) group at the C3 position would yield another singlet, integrating to two protons, as it has no adjacent protons to couple with.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| H-4 | ~7.4-7.5 | d (doublet) | 1H |

| H-6 | ~7.3-7.4 | dd (doublet of doublets) | 1H |

| H-7 | ~6.8-6.9 | d (doublet) | 1H |

| -CH₂- (C3) | ~3.0-3.1 | s (singlet) | 2H |

Note: Data is based on computational predictions and typical chemical shifts for analogous structures. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal. The spectrum would show signals corresponding to the aromatic carbons, the nitrile carbon, and the aliphatic carbons of the dihydrofuran ring.

The nitrile carbon (C≡N) is characteristically found in the 118-120 ppm range. The quaternary carbon of the nitrile group on the benzene ring (C5) would appear around 105-110 ppm. The other aromatic carbons would resonate in the typical 110-160 ppm region, with the oxygen-bearing carbon (C7a) being the most downfield. The aliphatic carbons, including the quaternary C2, the methylene C3, and the two methyl carbons, would appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 (quaternary) | ~85-90 |

| C3 (-CH₂-) | ~35-40 |

| C4 (aromatic CH) | ~128-132 |

| C5 (aromatic C-CN) | ~105-110 |

| C6 (aromatic CH) | ~125-129 |

| C7 (aromatic CH) | ~110-115 |

| C7a (aromatic C-O) | ~158-162 |

| C3a (aromatic C-C) | ~120-125 |

| -C≡N (nitrile) | ~118-120 |

Note: Data is based on computational predictions and typical chemical shifts for analogous structures. Actual experimental values may vary.

Two-Dimensional NMR Experiments (e.g., COSY, HSQC, NOESY) for Connectivity and Stereochemical Assignments

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure. researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a COSY spectrum would show cross-peaks connecting the signals of adjacent aromatic protons (H-6 with H-4 and H-7), confirming their connectivity on the benzene ring. No correlations would be seen for the aliphatic singlets, confirming their isolation from other proton systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC spectrum would definitively link the proton signals for H-4, H-6, H-7, the C3 methylene group, and the C2 methyl groups to their corresponding carbon signals in the ¹³C spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for confirming stereochemistry and spatial arrangements. For this molecule, a NOESY spectrum would be expected to show a correlation between the protons of the gem-dimethyl groups at C2 and the methylene protons at C3, confirming their spatial proximity on the dihydrofuran ring.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound would be dominated by a strong, sharp absorption band characteristic of the nitrile (C≡N) stretching vibration, typically appearing around 2220-2240 cm⁻¹. Other key signals would include C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the aliphatic groups (below 3000 cm⁻¹). The presence of the ether linkage (Ar-O-C) would be confirmed by a strong band in the 1230-1270 cm⁻¹ region. Bending vibrations for the gem-dimethyl group and aromatic C-H bonds would appear in the fingerprint region (below 1500 cm⁻¹).

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Type of Vibration | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H (-CH₂, -CH₃) | Stretch | 2850 - 3000 |

| Nitrile (-C≡N) | Stretch | 2220 - 2240 |

| Aromatic C=C | Stretch | 1500 - 1600 |

| gem-Dimethyl C-H | Bend (asymmetric) | ~1465 |

| gem-Dimethyl C-H | Bend (symmetric) | ~1380, ~1365 (split) |

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization.

The molecular formula of this compound is C₁₁H₁₁NO, which corresponds to a monoisotopic mass of approximately 173.084 Da. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at an m/z (mass-to-charge ratio) of 173.

The fragmentation pattern provides valuable structural information. A primary and highly characteristic fragmentation pathway for this molecule would be the loss of a methyl radical (•CH₃, 15 Da) from the gem-dimethyl group at the C2 position. This cleavage results in a stable, resonance-delocalized cation at m/z 158. This [M-15]⁺ peak is often the base peak (the most intense peak) in the spectrum for compounds containing a gem-dimethyl group adjacent to an oxygen atom.

Table 4: Expected Mass Spectrometry Fragmentation for this compound

| m/z Value | Ion Formula | Identity/Origin |

|---|---|---|

| 173 | [C₁₁H₁₁NO]⁺˙ | Molecular Ion (M⁺˙) |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique would provide an unambiguous determination of its solid-state structure, yielding precise bond lengths, bond angles, and torsional angles.

A key structural feature that X-ray crystallography would elucidate is the conformation of the five-membered dihydrofuran ring. Such rings are not planar and typically adopt a puckered conformation to relieve ring strain. The most common conformations are the "envelope," where one atom is out of the plane of the other four, or the "twist," where two atoms are displaced on opposite sides of a plane. For similar 2,3-dihydrobenzofuran (B1216630) systems, an envelope conformation is frequently observed. This analysis would provide the most accurate and detailed picture of the molecule's geometry in the solid state.

Analysis of Bond Lengths, Bond Angles, and Torsional Angles

The molecular geometry of this compound would be determined by single-crystal X-ray diffraction. This technique would provide precise measurements of the distances between atomic nuclei (bond lengths), the angles between adjacent bonds (bond angles), and the dihedral angles between planes defined by four atoms (torsional angles).

This data, once obtained, would be presented in tabular format. For instance:

Hypothetical Data Table of Selected Bond Lengths

| Atom 1 | Atom 2 | Bond Length (Å) |

| C7 | C8 | Data not available |

| C8 | O1 | Data not available |

| C2 | O1 | Data not available |

| C2 | C3 | Data not available |

| C2 | C10 | Data not available |

| C2 | C11 | Data not available |

| C5 | C9 | Data not available |

| C9 | N1 | Data not available |

Hypothetical Data Table of Selected Bond Angles

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

| C8 | O1 | C2 | Data not available |

| O1 | C2 | C3 | Data not available |

| C7a | C3a | C4 | Data not available |

| C5 | C6 | C7 | Data not available |

| C5 | C9 | N1 | Data not available |

Hypothetical Data Table of Selected Torsional Angles

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Torsional Angle (°) |

| O1 | C2 | C3 | C7a | Data not available |

| C3 | C2 | O1 | C8 | Data not available |

These values would then be compared with standard values for similar bond types to identify any unusual geometric parameters, which could indicate electronic effects or strain within the molecule. The planarity of the benzofuran (B130515) ring system and the conformation of the dihydrofuran ring would be of particular interest. For example, in similar structures, the five-membered dihydrofuran ring often adopts an envelope conformation.

Investigation of Crystal Packing and Intermolecular Interactions

The arrangement of molecules within the crystal lattice is governed by various non-covalent interactions. Understanding these interactions is key to explaining the solid-state properties of the compound.

Hydrogen Bonding: Although this compound does not possess strong hydrogen bond donors, weak C-H···N or C-H···O hydrogen bonds might be present, involving the nitrile nitrogen or the ether oxygen as acceptors. These would be identified and characterized by their bond distances and angles.

Hirshfeld Surface Analysis: This powerful computational tool is used to visualize and quantify intermolecular interactions in a crystal. A Hirshfeld surface is generated for a molecule, and properties are mapped onto it.

dnorm Surface: This surface highlights regions of close intermolecular contact. Red spots on the dnorm map indicate contacts shorter than the van der Waals radii, signifying potential hydrogen bonds or other close interactions.

Without experimental data for this compound, a detailed analysis as outlined above cannot be completed. The generation of accurate data tables and a thorough discussion of its specific structural features awaits future crystallographic investigation of this compound.

Theoretical and Computational Chemistry Studies on 2,2 Dimethyl 2,3 Dihydrobenzofuran 5 Carbonitrile

Quantum Chemical Calculations Utilizing Density Functional Theory (DFT)

DFT calculations provide fundamental insights into the behavior of molecules. For 2,2-Dimethyl-2,3-dihydrobenzofuran-5-carbonitrile, such studies would be invaluable but have not been reported.

Geometry Optimization and Conformational Energy Landscapes

Geometry optimization is a computational process to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. researchgate.net For the subject molecule, this would involve determining the precise bond lengths, bond angles, and dihedral angles. The dihydrofuran ring in similar structures is known to adopt conformations like an envelope shape. nih.govnih.gov A full conformational analysis would map the energy changes associated with rotations around single bonds, identifying the global energy minimum and other stable conformers. However, specific optimized coordinates and conformational energy data for this compound are absent from the current scientific literature.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity and electronic properties. researchgate.netnih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to this analysis. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter that helps determine chemical reactivity, kinetic stability, and electronic transitions. researchgate.netnih.gov For molecules with a large energy gap, high stability and low reactivity are expected. Conversely, a small gap suggests the molecule is more reactive. nih.gov Without dedicated DFT studies on this compound, the energies of its frontier orbitals and the magnitude of its energy gap remain unknown.

Molecular Electrostatic Potential (MESP) Surface Mapping and Charge Distribution

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior, particularly in relation to electrophilic and nucleophilic attacks. researchgate.net The MESP map illustrates regions of positive and negative electrostatic potential on the electron density surface. Typically, areas of negative potential (often colored red or yellow) are associated with electron-rich sites, such as lone pairs on heteroatoms, and are susceptible to electrophilic attack. Regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. While the methodology is well-established, an MESP map for this compound has not been published.

Reactivity Descriptors (e.g., Fukui Functions, Global Reactivity Indices)

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. Global reactivity indices, such as chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω), are calculated from HOMO and LUMO energies. nih.gov These indices provide a general measure of a molecule's stability and reactivity. Local reactivity descriptors, like the Fukui function, pinpoint the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. Despite the utility of these descriptors in predicting chemical behavior, their calculated values for this compound are not available in the literature.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. MD simulations could provide insights into the dynamic behavior of this compound, its conformational flexibility, and how it interacts with solvent molecules. Such simulations are essential for understanding how a molecule behaves in a realistic biological or chemical environment. To date, no MD simulation studies have been published for this specific compound.

Ligand-Based and Structure-Based Computational Modeling for Chemical Interaction Mechanisms

Computational modeling techniques like molecular docking and pharmacophore modeling are instrumental in drug discovery for predicting how a ligand might interact with a biological target, such as a protein receptor. The 2,3-dihydrobenzofuran (B1216630) core is recognized as a key structural unit in many biologically active compounds. cnr.itresearchgate.netmdpi.com Therefore, this compound could be a candidate for such studies. However, without experimental data on its biological activity or a specific target, and in the absence of published computational studies, any discussion of its interaction mechanisms would be purely speculative.

Advanced Applications of 2,2 Dimethyl 2,3 Dihydrobenzofuran 5 Carbonitrile in Chemical Research and Materials Science

Role as Key Chemical Intermediates in Complex Organic Synthesis

As an essential chemical intermediate, 2,2-Dimethyl-2,3-dihydrobenzofuran-5-carbonitrile offers synthetic chemists a robust platform for molecular elaboration. The dihydrobenzofuran core provides a topographically distinct, three-dimensional structure, while the nitrile group at the C-5 position serves as a key functional handle for a wide array of chemical transformations. researchgate.net

Synthesis of Architecturally Complex Organic Scaffolds

The 2,2-dimethyl-2,3-dihydrobenzofuran framework is a "privileged structure" in medicinal chemistry, frequently appearing in biologically active compounds. nih.gov The nitrile derivative is a precursor for a variety of functional groups, enabling its use in diversity-oriented synthesis to generate libraries of novel compounds. acs.org The nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole ring, each leading to a different class of architecturally complex molecules.

The synthesis of such scaffolds often relies on transition metal-catalyzed reactions, where the dihydrobenzofuran moiety can be constructed through various cyclization strategies. nih.gov For instance, palladium-catalyzed annulation reactions and rhodium-catalyzed C-H activation have proven effective for building the core structure. nih.govorganic-chemistry.org Once formed, the 5-carbonitrile group can be used to introduce further complexity.

Table 1: Potential Transformations of the Nitrile Group for Scaffold Diversification

| Starting Material | Reagents and Conditions | Product Functional Group | Potential Scaffold Type |

| This compound | 1. H₂SO₄ (aq), Δ 2. H₂O | Carboxylic Acid | Bioisosteres of natural products, ligands for metal-organic frameworks |

| This compound | 1. LiAlH₄, THF 2. H₂O | Primary Amine | Amine-based pharmacophores, monomers for polyamides |

| This compound | NaN₃, NH₄Cl, DMF, Δ | Tetrazole | Heterocyclic drug candidates, organocatalysts |

| This compound | RMgBr or RLi, then H₃O⁺ | Ketone | Advanced intermediates for multi-step synthesis |

Precursors in the Total Synthesis of Complex Natural Products (Emphasis on Synthetic Methodology)

The 2,3-dihydrobenzofuran (B1216630) skeleton is a core component of numerous natural products, including (+)-decursivine, pterocarpan, and conocarpan. nih.gov The total synthesis of these and other related molecules often requires the strategic construction of the dihydrobenzofuran ring system. Methodologies such as intramolecular cyclizations of phenolic precursors are common. For example, a key step in many syntheses is the formation of the O-C2 bond via intramolecular Michael addition or similar ring-closing reactions. cnr.it

While a direct application of this compound in a completed total synthesis is not prominently documented, its structural motifs are highly relevant. Synthetic strategies often involve building a substituted phenol (B47542) and then executing a cyclization to form the dihydrofuran ring. rsc.org A compound like the 5-carbonitrile derivative could be envisioned as a crucial intermediate where the nitrile group is carried through several synthetic steps before being transformed into a functionality present in the final natural product target. For instance, the nitrile could be converted to a methyl ester or an aldehyde group, which are common functionalities in natural products.

Contributions to Methodological Advancements in Synthetic Organic Chemistry

The synthesis of substituted 2,3-dihydrobenzofurans is an active area of research, leading to significant methodological advancements. nih.gov Modern synthetic methods focus on efficiency, stereocontrol, and functional group tolerance. Transition-metal catalysis, particularly with rhodium, palladium, and copper, has enabled the development of novel annulation and C-H functionalization reactions to construct the dihydrobenzofuran core. nih.gov For example, Rh(III)-catalyzed [3+2] annulation of N-phenoxyacetamides with alkenes provides a direct route to this scaffold. organic-chemistry.org

Furthermore, domino reactions, where multiple bond-forming events occur in a single synthetic operation, have been developed for the efficient assembly of these heterocycles. rsc.org The development of enantioselective methods, often employing chiral catalysts, allows for the synthesis of optically active dihydrobenzofurans, which is crucial for their application in medicinal chemistry. rsc.orgnih.gov this compound and its precursors serve as valuable substrates for testing and refining these new synthetic methodologies.

Table 2: Selected Modern Synthetic Methods for 2,3-Dihydrobenzofuran Synthesis

| Method | Catalyst / Reagents | Key Features |

| [4+1] Annulation | TfOH or other Brønsted acids | Metal-free synthesis of quaternary carbon centers. nih.gov |

| C-H Activation/Carbooxygenation | Rh(III) complexes | High chemoselectivity and functional group compatibility. organic-chemistry.org |

| Heck/Tsuji-Trost Reaction | Pd catalyst with chiral ligand (e.g., TY-Phos) | Excellent regio- and enantiocontrol for chiral products. organic-chemistry.org |

| Domino Annulation | Cs₂CO₃ | Asymmetric synthesis from chiral imines and bromo malonates. rsc.org |

| Oxidative [3+2] Cycloaddition | Ru-catalyst, photochemical | Reaction of phenols with alkenes. nih.gov |

Exploration in Materials Science and Polymer Chemistry

The rigid and thermally stable nature of the benzofuran (B130515) and dihydrobenzofuran scaffolds makes them attractive building blocks for new materials and polymers.

Incorporation into Novel Polymeric Architectures

Benzofuran itself can undergo cationic polymerization to form rigid polymers with high glass-transition temperatures and optical transparency. acs.org Derivatives like this compound can be used as monomers or functional additives in polymer synthesis. The nitrile group is particularly useful as it can undergo catalytic trimerization to form highly stable triazine rings, creating cross-linked polymer networks with enhanced thermal stability. This approach has been used with other cyano-functionalized aromatic monomers to create high-performance polymers. researchgate.net

Alternatively, the nitrile could be chemically modified into other polymerizable groups, such as an amine or a carboxylic acid, allowing for its incorporation into polyamides or polyesters. This would impart the unique properties of the 2,2-dimethyl-2,3-dihydrobenzofuran unit—such as rigidity and hydrophobicity—onto the final polymer.

Potential in Functional Material Design

The incorporation of the this compound moiety into materials can lead to novel functionalities. The electron-withdrawing nature of the nitrile group can influence the electronic properties of a material, making it a candidate for applications in organic electronics. When incorporated into polyimides or other high-performance polymers, the benzofuran unit can enhance thermal stability and solubility in organic solvents. researchgate.net The specific substitution pattern of the dihydrobenzofuran can also be used to fine-tune properties like the refractive index or fluorescence, opening possibilities for optical materials and chemical sensors.

Utilization as Chemical Probes for Mechanistic Elucidation of Reactions

In the intricate field of chemical kinetics and reaction mechanism elucidation, substituted heterocyclic compounds serve as invaluable tools for probing the electronic and steric effects that govern chemical transformations. This compound, with its distinct structural features, is a noteworthy candidate for such studies. The strategic placement of a nitrile group, a potent electron-withdrawing substituent, on the benzofuran scaffold allows for a detailed investigation of reaction intermediates, transition states, and the flow of electron density throughout a reaction sequence.

The dihydrobenzofuran core provides a rigid framework that is amenable to a variety of chemical modifications, making it an excellent platform for systematic mechanistic studies. The gem-dimethyl group at the 2-position sterically shields one face of the dihydrofuran ring and can influence the regioselectivity and stereoselectivity of reactions occurring at or near this center.

The primary utility of this compound as a chemical probe stems from the powerful electron-withdrawing nature of the 5-cyano group. This substituent significantly modulates the electronic properties of the entire molecule. By comparing the reactivity of this compound with that of its unsubstituted or electron-donating group-substituted analogues, researchers can construct Hammett plots or other linear free-energy relationships. These analyses provide quantitative insights into the charge distribution in the transition state of a reaction, helping to distinguish between different possible mechanistic pathways, such as those involving nucleophilic, electrophilic, or radical intermediates.

For instance, in electrophilic aromatic substitution reactions on the benzene (B151609) ring, the deactivating effect of the nitrile group would be expected to slow the reaction rate compared to the unsubstituted 2,2-dimethyl-2,3-dihydrobenzofuran. The extent of this rate decrease can provide crucial information about the nature of the rate-determining step.

Moreover, the nitrile group itself can serve as a spectroscopic reporter. Its infrared stretching frequency is sensitive to the local electronic environment, and changes in this frequency during a reaction can be monitored to track the progress of the transformation and detect the formation of intermediates where the electronic character of the nitrile is altered.

While specific, detailed research findings on the use of this compound as a chemical probe are not extensively documented in publicly available literature, its potential for such applications is clear based on the well-established principles of physical organic chemistry and the known reactivity of related benzofuran derivatives. The synthesis of various cyanobenzofuran derivatives has been reported, indicating the accessibility of such compounds for mechanistic investigations. researchgate.net

Below is a table summarizing the potential applications of this compound as a chemical probe and the type of information that could be gleaned from such studies.

| Potential Mechanistic Study | Role of this compound | Information Gained |

| Electrophilic Aromatic Substitution | Substrate with a deactivating group | Elucidation of the electronic demands of the transition state; Hammett analysis. |

| Nucleophilic Aromatic Substitution | Activated substrate for nucleophilic attack | Investigation of Meisenheimer complex formation and reaction kinetics. |

| Oxidation of the Dihydrofuran Ring | Probe for electronic effects on oxidation potential | Understanding the influence of aromatic ring substituents on the stability of radical cations or other oxidized intermediates. |

| Metal-Catalyzed Cross-Coupling Reactions | Ligand or substrate with tunable electronic properties | Probing the mechanism of oxidative addition, transmetalation, and reductive elimination steps. |

| Spectroscopic Studies (IR, NMR) | Compound with a reporter group (CN) | In-situ monitoring of reaction progress and detection of transient intermediates. |

The insights gained from using probes like this compound are fundamental to the rational design of new synthetic methodologies and the development of novel materials with tailored electronic and reactive properties.

Future Research Directions and Unexplored Avenues for 2,2 Dimethyl 2,3 Dihydrobenzofuran 5 Carbonitrile Research

Development of Novel and Highly Efficient Synthetic Pathways

While classical methods for constructing the dihydrobenzofuran core exist, future research should prioritize the development of more sophisticated and efficient synthetic strategies tailored to 2,2-Dimethyl-2,3-dihydrobenzofuran-5-carbonitrile. Current research in heterocyclic chemistry has highlighted the power of transition-metal catalysis and other modern techniques to build molecular complexity with high precision. nih.govnih.gov

Future investigations could focus on:

C-H Activation/Functionalization: Direct C-H activation approaches could enable the construction of the dihydrofuran ring onto a pre-functionalized benzene (B151609) core, potentially reducing the number of synthetic steps. Rhodium(III)-catalyzed C-H activation has already been used to construct dihydrobenzofurans from N-phenoxyacetamides and dienes. organic-chemistry.org

Photocatalysis: Visible-light-mediated synthesis offers a sustainable and mild alternative to traditional methods. Research into the oxyselenocyclization of 2-allylphenols using blue LED irradiation highlights a potential pathway that could be adapted for the target molecule. researchgate.net

Enantioselective Synthesis: For derivatives where chirality is introduced, developing highly enantioselective methods is crucial. Palladium-catalyzed reactions have been shown to produce chiral 2,3-dihydrobenzofurans with excellent enantiocontrol, a strategy that could be explored for creating chiral analogs of the target compound. organic-chemistry.org

Transition-Metal-Free Protocols: To enhance the green chemistry profile, exploring iodine-catalyzed or acid-catalyzed cyclization reactions could provide economical and environmentally benign synthetic routes. nih.gov

| Strategy | Description | Potential Advantages for Future Research | Key Challenge |

|---|---|---|---|

| Classical Multi-Step Synthesis | Traditional methods often involving protection/deprotection steps and harsh reagents. | Well-established and reliable for certain substrates. | Low atom and step economy, significant waste generation. |

| Transition-Metal Catalysis (Pd, Rh, Cu) | Catalytic cycles involving cross-coupling and C-H activation to form the heterocyclic ring. nih.gov | High efficiency, functional group tolerance, potential for asymmetry. organic-chemistry.org | Cost and toxicity of metal catalysts, need for ligand screening. |

| Photocatalysis | Use of light to promote cyclization reactions, often under mild conditions. researchgate.net | High sustainability, access to unique reactive intermediates, operational simplicity. | Substrate scope limitations, quantum yield optimization. |

| Transition-Metal-Free Catalysis | Employing organocatalysts, iodine, or Brønsted/Lewis acids to mediate the key bond-forming steps. nih.gov | Low cost, reduced environmental impact, avoidance of metal contamination. | Lower reactivity for challenging substrates, catalyst loading. |

Discovery of Unprecedented Chemical Reactivity Patterns

The reactivity of this compound is largely unexplored. The molecule possesses several distinct reactive sites: the electron-rich aromatic ring, the nitrile functional group, and the benzylic C-H bonds of the dimethyl group. Future research should aim to selectively functionalize these positions to generate a library of novel derivatives.

Potential avenues for exploration include:

Nitrile Group Transformations: Beyond simple hydrolysis or reduction, the nitrile group can participate in cycloaddition reactions to form heterocycles like tetrazoles or triazoles, which are valuable pharmacophores.

Late-Stage C-H Functionalization: Investigating regioselective halogenation, nitration, or Friedel-Crafts reactions on the benzofuran (B130515) ring could provide valuable intermediates for further derivatization.

Benzylic Oxidation/Functionalization: The gem-dimethyl group is a potential handle for introducing other functional groups through radical-based or oxidative reactions, creating a new point of diversity.

| Reactive Site | Potential Reaction Type | Resulting Structure/Functional Group | Significance |

|---|---|---|---|

| C5-Nitrile | [3+2] Cycloaddition with Sodium Azide | Tetrazole Ring | Introduces a highly valuable and metabolically stable bioisostere for a carboxylic acid. |

| Aromatic Ring (C4, C6, C7) | Directed Ortho-Metalation followed by Electrophilic Quench | Regioselective introduction of halogens, alkyl, or carbonyl groups. | Enables precise late-stage functionalization to modulate biological activity. |

| C2 Methyl Groups | Selective Radical Bromination (NBS) | Bromomethyl Group | Creates a versatile electrophilic handle for introducing nucleophiles. |

| Dihydrofuran Ring | Ring-Opening Reactions | Functionalized Phenol (B47542) | Provides access to a different class of compounds from the same starting material. |

Application of Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring

To optimize the novel synthetic pathways proposed in section 7.1, the application of Process Analytical Technology (PAT) is essential. Advanced in-situ spectroscopic techniques can provide real-time data on reaction kinetics, intermediate formation, and impurity profiles without the need for offline sampling.

Future research should integrate techniques such as:

In-Situ NMR Spectroscopy: Provides detailed structural information, allowing for unambiguous identification of reactants, intermediates, and products in the reaction mixture. This method is robust even with spectral distortions caused by changing sample inhomogeneity during a reaction. nih.gov

FTIR and Raman Spectroscopy (ReactIR/ReactRaman): These vibrational spectroscopy methods are ideal for monitoring the concentration of key functional groups (e.g., the disappearance of a starting material's functional group or the appearance of the nitrile peak), offering high-speed data acquisition to track fast reactions.

The data gathered would facilitate rapid optimization of reaction parameters (temperature, catalyst loading, reaction time), leading to improved yields, purity, and a deeper mechanistic understanding.

Integration of Machine Learning and Artificial Intelligence for Retrosynthesis and Reaction Prediction

The design of synthetic routes for complex heterocyclic molecules remains a significant challenge. ox.ac.uk Recent breakthroughs in artificial intelligence (AI) and machine learning (ML) are revolutionizing this field, offering powerful tools for retrosynthesis prediction. arxiv.org

Future research on this compound should leverage these computational tools. Specifically, retrosynthetic prediction models, which have struggled with heterocycle formation reactions due to low data availability, can be improved using transfer learning techniques. chemrxiv.orgacs.org By fine-tuning a baseline model with a smaller, specific dataset of dihydrobenzofuran syntheses, an AI could:

Propose novel and non-intuitive synthetic routes.

Predict the outcomes of unexplored reactions.

Optimize reaction conditions for higher yields and selectivity.

| Aspect | Traditional Human-Led Approach | AI-Assisted Approach |

|---|---|---|

| Route Design | Based on chemist's experience, literature precedent, and chemical intuition. | Data-driven; proposes routes from vast reaction databases, including non-obvious ones. arxiv.org |

| Time & Effort | Time-consuming literature searches and experimental trial-and-error. | Rapid generation of multiple synthetic plans for consideration. |

| Novelty | Often constrained by known and popular reaction types. | Can identify novel or less common transformations, fostering innovation. chemrxiv.orgacs.org |

| Bias | Susceptible to cognitive biases of the researcher. | Objective, based on statistical analysis of reaction data. |

Investigation into its Role in Supramolecular Chemistry and Self-Assembly (if applicable)

Supramolecular chemistry, the study of systems beyond the individual molecule, is driven by non-covalent interactions. youtube.com The structural features of this compound suggest it could be a valuable building block in this field.

Future research could investigate:

Host-Guest Chemistry: The size and electronic properties of the molecule make it a candidate for encapsulation within host molecules like cyclodextrins or cucurbiturils. Such complexation could modify its solubility, stability, and bioavailability.

Crystal Engineering and Self-Assembly: The nitrile group is a potent hydrogen bond acceptor, while the aromatic ring can participate in π-π stacking. By introducing complementary functional groups (e.g., a hydroxyl or amide group), it may be possible to program the molecule to self-assemble into predictable and ordered solid-state structures, such as liquid crystals or porous organic frameworks.

Coordination Chemistry: The nitrogen atom of the nitrile group can act as a ligand, coordinating to metal centers. This could be exploited to create novel metal-organic complexes with interesting catalytic or material properties.

| Structural Motif | Potential Non-Covalent Interaction | Possible Supramolecular Application |

|---|---|---|

| C5-Nitrile Group | Hydrogen Bonding (Acceptor), Metal Coordination | Crystal engineering, formation of metal-organic complexes. |

| Aromatic Benzene Ring | π-π Stacking, C-H-π Interactions | Formation of columnar stacks in liquid crystals or solid-state materials. |

| Entire Molecule | Van der Waals Forces, Dipole-Dipole Interactions | Guest molecule in host-guest complexes to enhance solubility or stability. |

Q & A

Basic: What are the established synthetic routes for 2,2-dimethyl-2,3-dihydrobenzofuran-5-carbonitrile, and how do reaction conditions influence yield and purity?

Methodological Answer:

The synthesis typically involves cyclization of precursors such as substituted phenols or styrene derivatives. For example, 4-methoxyphenol can react with styrene in the presence of 1,1,1,3,3,3-hexafluoropropan-2-ol (solvent) and 2,3-dichloro-5,6-dicyanobenzoquinone (oxidant) at room temperature to form dihydrobenzofuran intermediates . Key factors include:

- Solvent polarity : Polar solvents enhance cyclization efficiency by stabilizing transition states.

- Oxidant selection : Strong oxidants improve regioselectivity but may reduce yield due to side reactions.

- Temperature control : Lower temperatures (e.g., 0–25°C) minimize decomposition of the nitrile group.

Post-synthesis, purity is assessed via HPLC (>95% purity threshold) and structural confirmation via ¹H/¹³C NMR (e.g., methyl group signals at δ ~1.4–1.6 ppm) .

Basic: How is this compound characterized structurally, and what analytical techniques are critical for validation?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Methyl groups (δ 1.4–1.6 ppm, singlet), dihydrofuran protons (δ 3.0–4.0 ppm, multiplet).

- ¹³C NMR : Nitrile carbon at δ ~115–120 ppm, quaternary carbons in the benzofuran ring at δ ~140–150 ppm .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 187.1 (C₁₁H₁₁NO⁺) with fragmentation patterns confirming the dihydrofuran ring .

- X-ray Crystallography : For unambiguous confirmation, SHELXL software refines crystal structures, resolving bond angles (e.g., C–O–C ~112.8°) and torsional strain in the dihydrofuran ring .

Basic: What is the reactivity profile of the nitrile group in this compound, and how can it be leveraged for derivatization?

Methodological Answer:

The nitrile group undergoes:

- Hydrolysis : Catalyzed by acidic/basic conditions (e.g., H₂SO₄ or NaOH) to yield carboxylic acids or amides , useful for bioactivity studies.

- Nucleophilic Addition : Reaction with Grignard reagents (e.g., RMgX) forms ketones or secondary alcohols.

- Reduction : Using LiAlH₄ or H₂/Pd-C produces primary amines , enabling peptide coupling for drug discovery .

Advanced: How can crystallographic data resolve structural ambiguities in dihydrobenzofuran derivatives?

Methodological Answer:

- SHELX Suite : SHELXL refines X-ray data to determine bond lengths (e.g., C–C ~1.54 Å in the dihydrofuran ring) and torsional angles, critical for distinguishing regioisomers .

- Twinned Data Handling : For crystals with pseudo-merohedral twinning, SHELXPRO integrates scaling and merging protocols to improve Rint values (<5%) .

- High-Resolution Data : Synchrotron sources (λ ~0.7–1.0 Å) enhance resolution, enabling detection of weak electron density for nitrile groups .

Advanced: What strategies optimize multi-step synthetic routes for high-yield production of this compound?

Methodological Answer:

- Stepwise Functionalization : Introduce the nitrile group early to avoid side reactions in later stages (e.g., via Rosenmund-von Braun reaction with CuCN) .

- Catalytic Asymmetric Synthesis : Chiral ligands (e.g., BINOL) in Pd-catalyzed cyclizations achieve enantiomeric excess (>90%) for dihydrofuran rings .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yield (~20% increase) by enhancing cyclization kinetics .

Advanced: How are reaction mechanisms elucidated for dihydrobenzofuran formation, and what computational tools validate these pathways?

Methodological Answer:

- Kinetic Isotope Effects (KIE) : Deuterium labeling at methyl groups (C²H₃) identifies rate-determining steps (e.g., cyclization vs. oxidation) .

- DFT Calculations : Gaussian or ORCA software models transition states (e.g., ΔG‡ ~25–30 kcal/mol for ring closure) and predicts regioselectivity .

- In Situ Monitoring : ReactIR or NMR tracks intermediate formation (e.g., enol ethers) to confirm mechanistic hypotheses .

Advanced: How can structure-activity relationship (SAR) studies guide functionalization of this compound for biological applications?

Methodological Answer:

- Nitrile Bioisosteres : Replace –CN with –COOH or –CONH₂ to modulate solubility and target binding (e.g., kinase inhibition) .

- Methyl Group Modifications : Fluorination (CF₃) or hydroxylation (CH₂OH) alters metabolic stability and bioavailability .

- Dihydrofuran Ring Expansion : Seven-membered rings (e.g., oxepane) enhance conformational flexibility for receptor binding .

Advanced: What computational approaches predict synthetic feasibility and regioselectivity for novel derivatives?

Methodological Answer:

- Retrosynthetic AI : Tools like Pistachio or Reaxys propose routes based on >10⁶ reaction templates, prioritizing steps with >80% literature success rates .

- Molecular Dynamics (MD) : Simulates solvent effects (e.g., hexafluoropropanol’s H-bonding) on transition state stabilization .

- Docking Studies : AutoDock Vina predicts binding affinities of derivatives to biological targets (e.g., IC₅₀ < 1 µM for kinase inhibitors) .

Advanced: What analytical challenges arise in characterizing dihydrobenzofuran derivatives, and how are they addressed?

Methodological Answer:

- Regioisomer Discrimination : 2D NMR (HSQC, HMBC) correlates protons and carbons to distinguish substituent positions (e.g., NOE correlations for spatial proximity) .

- Thermal Stability : TGA-DSC identifies decomposition temperatures (>200°C for nitrile stability) .

- Chiral Purity : Chiral HPLC (e.g., Chiralpak AD-H column) resolves enantiomers with baseline separation (α > 1.2) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.